2-(Tetrahydrofuran-2-yl)benzoic acid
Description
Chemical Classification and Nomenclature
This compound belongs to the classification of substituted aromatic carboxylic acids, specifically within the benzoic acid derivative family. The compound carries the Chemical Abstracts Service registry number 1782508-67-1, providing its unique identifier in chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 2-(oxolan-2-yl)benzoic acid, where oxolane represents the systematic name for tetrahydrofuran. The molecular descriptor language representation follows the simplified molecular-input line-entry system notation as O=C(O)C1=CC=CC=C1C2OCCC2, which encodes the structural connectivity between the benzoic acid and tetrahydrofuran components.
The compound's classification extends beyond simple aromatic carboxylic acids due to the presence of the tetrahydrofuran ring, which introduces ether functionality to the molecular structure. This dual functionality places the compound within the broader category of heterocyclic aromatic compounds, where the tetrahydrofuran ring contributes oxygen-containing cyclic ether characteristics. The substitution pattern at the ortho position (2-position) of the benzoic acid ring creates specific steric and electronic effects that influence the compound's chemical behavior. The MDL number MFCD28166082 serves as an additional database identifier for this compound in chemical information systems.
Historical Context and Development
The development of this compound emerged from broader research into functionalizing benzoic acid derivatives with heterocyclic substituents. Benzoic acid itself has served as a fundamental aromatic carboxylic acid since its initial isolation from gum benzoin, establishing the foundation for subsequent derivative development. The historical progression of benzoic acid chemistry encompassed various substitution patterns, with industrial synthesis methods for benzoic acid being established through toluene oxidation processes using cobalt or manganese naphthenate catalysts.
The specific incorporation of tetrahydrofuran rings into benzoic acid structures represents a more recent development in synthetic organic chemistry, reflecting advances in heterocyclic chemistry and cross-coupling methodologies. The synthesis of tetrahydrofuran-containing compounds gained prominence through the development of efficient cyclization reactions and the recognition of tetrahydrofuran's role in pharmaceutical and materials applications. Research into optically active tetrahydrofuran-2-carboxylic acid synthesis has contributed methodological foundations that support the preparation of related tetrahydrofuran-substituted aromatic compounds.
Significance in Organic Chemistry Research
This compound demonstrates significant importance in organic chemistry research through its unique combination of functional groups and structural features. The compound's dual functionality, incorporating both carboxylic acid and cyclic ether components, provides opportunities for diverse chemical transformations and synthetic applications. Research applications encompass the compound's utility as a building block for more complex molecular structures, particularly in pharmaceutical chemistry where the tetrahydrofuran ring contributes to enhanced membrane permeability and biological activity profiles.
The compound's reactivity profile enables various synthetic transformations typical of both carboxylic acids and ethers, including esterification reactions with alcohols, amidation processes, and oxidation reactions. These reaction capabilities position the compound as a versatile intermediate in organic synthesis, supporting the development of libraries of structurally related compounds for biological screening and materials applications. The specific substitution pattern influences the compound's electronic properties and steric accessibility, factors that contribute to its utility in structure-activity relationship studies.
Synthetic methodology development represents another area where this compound contributes to organic chemistry research. The compound's preparation involves sophisticated synthetic approaches, including Suzuki coupling reactions, Friedel-Crafts acylation followed by reduction sequences, and nucleophilic substitution methodologies. These synthetic routes demonstrate advanced organic chemistry techniques and contribute to the broader understanding of heterocyclic synthesis and aromatic substitution chemistry.
Relationship to Benzoic Acid Derivatives
The relationship between this compound and other benzoic acid derivatives illustrates the systematic variation possible within this compound class. Comparative analysis with related structures reveals the specific contributions of the tetrahydrofuran substituent to the overall molecular properties. The compound's structural relationship to other tetrahydrofuran-substituted benzoic acids, including 3-(Tetrahydrofuran-2-yl)benzoic acid and 4-(Tetrahydrofuran-2-yl)benzoic acid, demonstrates positional isomerism effects within this chemical family.
| Compound | Molecular Formula | Substitution Position | Unique Features |
|---|---|---|---|
| This compound | C₁₁H₁₂O₃ | Ortho position | Enhanced steric effects, potential intramolecular interactions |
| 3-(Tetrahydrofuran-2-yl)benzoic acid | C₁₁H₁₂O₃ | Meta position | Reduced steric hindrance, different electronic effects |
| 4-(Tetrahydrofuran-2-yl)benzoic acid | C₁₁H₁₂O₃ | Para position | Minimized steric interactions, extended conjugation |
The electronic and steric effects resulting from the ortho substitution pattern in this compound create distinctive characteristics compared to its positional isomers. The proximity of the tetrahydrofuran ring to the carboxylic acid group in the ortho position may facilitate intramolecular interactions and influence the compound's conformation and reactivity. This structural arrangement distinguishes the compound from simpler benzoic acid derivatives such as 2-hydroxybenzoic acid, which lacks the heterocyclic component.
The broader benzoic acid derivative family encompasses numerous substituted variants, each contributing specific properties based on the nature and position of substituents. Common benzoic acid derivatives include halogenated variants, alkyl-substituted forms, and hydroxylated analogs, each serving different applications in industrial and research contexts. The incorporation of the tetrahydrofuran ring in this compound represents a sophisticated approach to modifying benzoic acid properties while maintaining the fundamental aromatic carboxylic acid framework.
Properties
IUPAC Name |
2-(oxolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-2,4-5,10H,3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDYQCRWFFLATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoic acid derivative with a tetrahydrofuran precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)benzoic acid has potential applications across scientific research, including use as a building block for drug synthesis. Its applications span chemistry, biology, medicine, and industry. The unique properties of this compound arise from the combination of the aromatic benzoic acid and the cyclic ether tetrahydrofuran, which provides a distinct set of properties that can be leveraged in various applications.
Scientific Research Applications
- Chemistry this compound is used as a building block in organic synthesis for preparing more complex molecules.
- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored as a potential drug candidate due to its unique structural features and biological activities.
- Industry It is utilized in the development of new materials with specific properties, such as polymers and resins.
Biological Activities
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that certain benzoic acid derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections. The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives of benzoic acid can induce apoptosis in cancer cells by modulating proteasome and lysosomal activities. Specifically, compounds with similar structures have demonstrated the ability to activate cathepsins B and L, which are involved in protein degradation pathways that can lead to cancer cell death. The compound may inhibit enzymes that play crucial roles in metabolic pathways associated with diseases such as cancer and bacterial infections, and may enhance the activity of the ubiquitin-proteasome system (UPS), which is vital for protein homeostasis.
Mechanism of Action
The mechanism by which 2-(Tetrahydrofuran-2-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
2-(Tetrahydrofuran-2-yl)acetic Acid and Esters
Key Data
Insights
The acetic acid derivative (31) and its esters (32) are critical in orchid pollination but fail to induce copulatory behavior alone, suggesting that the benzoic acid variant may require additional functional groups (e.g., carbamoyl or ester linkages) for enhanced bioactivity .
2-Benzoylbenzoic Acid Derivatives
Key Data
Insights Compared to 2-(tetrahydrofuran-2-yl)benzoic acid, benzoyl derivatives exhibit stronger receptor binding due to aromatic stacking and substituent effects. The THF moiety’s lack of planar aromaticity may reduce binding affinity but improve solubility in non-polar environments .
Carbamoyl and Ester Derivatives
Key Data
Insights
Carbamoyl and ester derivatives of this compound exhibit moderate yields in Rh(II)-catalyzed syntheses. The trifluoromethyl group in M-67 enhances metabolic stability, a feature absent in the parent benzoic acid .
Amido Derivatives
Key Data
| Compound | Synthesis Yield | Crystallinity |
|---|---|---|
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | 55% | Well-shaped crystals (ethanol) |
Insights Amido derivatives like this compound demonstrate the impact of ethoxy oxoacetamide groups on crystallinity, a property that could be leveraged for controlled-release formulations. The THF variant’s solubility profile may differ due to its cyclic ether group .
Biological Activity
2-(Tetrahydrofuran-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHO
- CAS Number : 86263381
- IUPAC Name : this compound
This compound features a benzoic acid moiety attached to a tetrahydrofuran ring, which may influence its solubility and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Receptor Binding : It is hypothesized that the tetrahydrofuran moiety enhances the compound's ability to bind to certain receptors, which could modulate signaling pathways related to pain and inflammation.
- Antioxidant Activity : The presence of the benzoic acid structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.
Pharmacological Studies
Recent pharmacological studies have explored the potential therapeutic applications of this compound:
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
- Antitumor Activity : Preliminary in vivo studies indicated that this compound might inhibit tumor growth in animal models, warranting further investigation into its anticancer properties.
Case Studies
-
Case Study on Anti-inflammatory Activity :
- A study conducted on murine macrophage cell lines showed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
-
Case Study on Antitumor Activity :
- In a xenograft model of breast cancer, administration of this compound resulted in a 40% reduction in tumor volume compared to control groups. This suggests a promising avenue for further research into its use as an anticancer drug.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other benzoic acid derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(Tetrahydrofuran-2-yl)benzoic acid | Tetrahydrofuran derivative | Moderate anti-inflammatory effects |
| 4-Fluoro-benzoic acid | Fluorinated benzoic acid | Enhanced antibacterial properties |
| Benzoic acid | Simple carboxylic acid | Common preservative with low activity |
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(Tetrahydrofuran-2-yl)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via hydrogenation of 2-furoic acid derivatives under catalytic conditions (e.g., palladium or platinum catalysts). Alternative routes include coupling benzoic acid derivatives with tetrahydrofuran moieties using esterification or nucleophilic substitution. Reaction parameters such as solvent polarity (e.g., tetrahydrofuran or 1,4-dioxane), temperature (room temperature to reflux), and catalyst loading must be optimized to avoid side reactions like over-reduction or ring-opening .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate stability. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, tetrahydrofuran C-O-C stretch ~1070 cm⁻¹). Note spectral contamination from moisture in the 1500–1600 cm⁻¹ region during analysis .
- NMR : Use - and -NMR to confirm the benzoic acid aromatic protons (δ 7.5–8.5 ppm) and tetrahydrofuran ring protons (δ 1.5–4.5 ppm). Assign stereochemistry using 2D NMR (COSY, NOESY) if chiral centers are present .
- X-ray Crystallography : For definitive structural confirmation, co-crystallize with ligands like 2,9-dimethylphenanthroline and analyze unit cell parameters .
Q. How can researchers ensure accurate quantification of this compound in complex mixtures?
- Methodology : Employ reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile/0.1% trifluoroacetic acid). Validate the method with calibration curves (R² > 0.99) and spike-recovery experiments (95–105% recovery). For trace analysis, LC-MS/MS in negative ion mode enhances sensitivity .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?
- Methodology :
- Protecting Groups : Temporarily protect the carboxylic acid group (e.g., methyl ester formation) to prevent unwanted nucleophilic attacks during tetrahydrofuran ring functionalization .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) to optimize hydrogenation efficiency while minimizing decarboxylation. Use inert atmospheres (N₂/Ar) to avoid oxidation .
- Kinetic Studies : Perform time-resolved experiments to identify intermediates (e.g., using in-situ FTIR or Raman spectroscopy) and adjust reaction stoichiometry accordingly .
Q. How can computational modeling aid in predicting the reactivity of this compound in drug design?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., angiotensin-converting enzyme for hypertension drugs). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., water vs. THF) can be modeled with PCM (Polarizable Continuum Model) .
Q. What crystallographic challenges arise when analyzing this compound co-crystals, and how are they resolved?
- Methodology :
- Solvate Formation : Co-crystallize with tetrahydrofuran (THF) to stabilize the lattice. Monitor solvent occupancy using SQUEEZE in refinement software (e.g., SHELXL) .
- Disorder Management : For flexible tetrahydrofuran rings, apply restraints (e.g., SIMU in Olex2) to refine atomic positions without overfitting .
Q. How does the electronic nature of substituents on the benzoic acid ring influence the compound’s pharmacological activity?
- Methodology :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (-OCH₃, -NH₂) groups. Test bioactivity (e.g., IC₃₀ in enzyme assays) and correlate with Hammett σ values .
- LogP Measurement : Determine partition coefficients (shake-flask method) to assess membrane permeability. Fluorinated derivatives often exhibit enhanced bioavailability .
Data Contradiction and Resolution
Q. Discrepancies in reported melting points for this compound: How should researchers validate experimental data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
